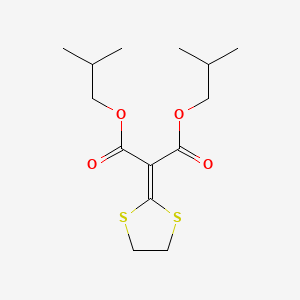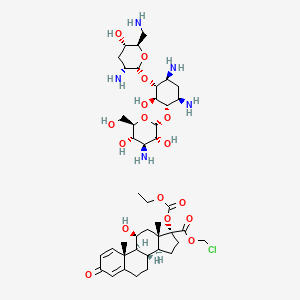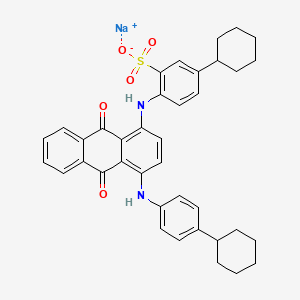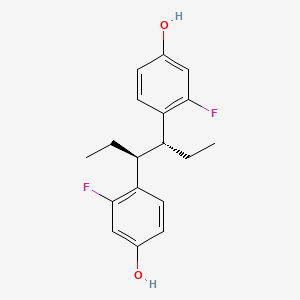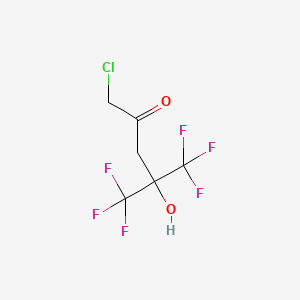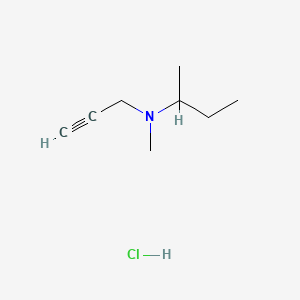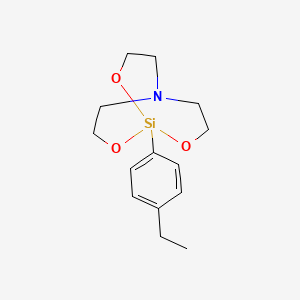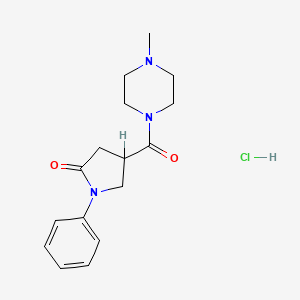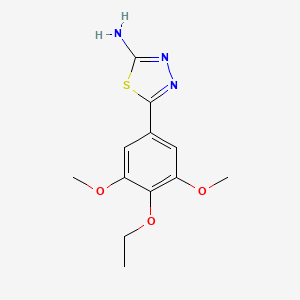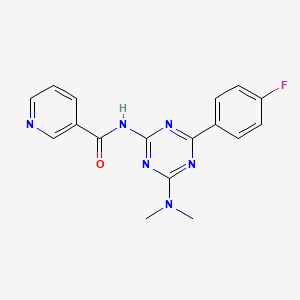
3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- is a complex organic compound that features a pyridinecarboxamide core with a triazine ring substituted with dimethylamino and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. The initial step often includes the formation of the pyridinecarboxamide core, followed by the introduction of the triazine ring. The dimethylamino and fluorophenyl groups are then added through substitution reactions. Common reagents used in these reactions include dimethylamine, fluorobenzene, and triazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction is common for introducing new substituents on the triazine ring or the pyridinecarboxamide core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and the dimethylamino group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinecarboxamide, N-(3-chloro-4-fluorophenyl)-2-(ethylthio)-
- 3-Pyridinecarboxamide, 2-(ethylthio)-N-(4-fluorophenyl)-
- 3-Pyridinecarboxamide, 5-bromo-N-(4-fluorophenyl)-
Uniqueness
Compared to similar compounds, 3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- stands out due to the presence of the dimethylamino group, which enhances its solubility and reactivity. The fluorophenyl group also contributes to its unique electronic properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
85633-18-7 |
|---|---|
Molecular Formula |
C17H15FN6O |
Molecular Weight |
338.34 g/mol |
IUPAC Name |
N-[4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H15FN6O/c1-24(2)17-21-14(11-5-7-13(18)8-6-11)20-16(23-17)22-15(25)12-4-3-9-19-10-12/h3-10H,1-2H3,(H,20,21,22,23,25) |
InChI Key |
IHZCSUTVWGUMAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NC(=O)C2=CN=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


